Levomoramide Levomoramide Levomoramide is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
Brand Name: Vulcanchem
CAS No.: 5666-11-5
VCID: VC0532976
InChI: InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1
SMILES: CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4
Molecular Formula: C25H32N2O2
Molecular Weight: 392.5 g/mol

Levomoramide

CAS No.: 5666-11-5

Cat. No.: VC0532976

Molecular Formula: C25H32N2O2

Molecular Weight: 392.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Levomoramide - 5666-11-5

Specification

CAS No. 5666-11-5
Molecular Formula C25H32N2O2
Molecular Weight 392.5 g/mol
IUPAC Name (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one
Standard InChI InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1
Standard InChI Key INUNXTSAACVKJS-NRFANRHFSA-N
Isomeric SMILES C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4
SMILES CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4
Canonical SMILES CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Levomoramide (CAS Registry Number: 5666-11-5) is a chiral organic compound with the molecular formula C25H32N2O2\text{C}_{25}\text{H}_{32}\text{N}_{2}\text{O}_{2} and a molar mass of 392.543 g·mol1^{-1} . Its IUPAC name is (-)-1-(3-methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine, reflecting its complex stereochemistry . The molecule features a pyrrolidine ring attached to a butyryl group substituted with methyl, morpholine, and two phenyl groups .

Stereochemical Configuration

The compound’s inactivity stems from its levorotatory configuration, which contrasts with the dextrorotatory isomer dextromoramide. This enantiomeric pair exemplifies the significance of stereochemistry in opioid receptor interactions. Resolution studies confirm that analgesic activity in the moramide series resides almost exclusively in the (+)-isomer (dextromoramide), while the (-)-isomer (levomoramide) shows negligible receptor affinity . The structural basis for this disparity lies in the spatial orientation of the methyl group at the 3-position of the alkyl chain, which creates steric hindrance in the levo form that prevents proper receptor engagement .

Pharmacological Profile

Receptor Interactions

Despite sharing identical atomic composition with its active counterpart, Levomoramide demonstrates <1% of dextromoramide’s μ-opioid receptor binding affinity . This dramatic difference underscores the precision required in opioid receptor-ligand interactions. Molecular modeling studies suggest that the levo configuration misaligns critical pharmacophore elements—particularly the nitrogen lone pair and hydrophobic groups—relative to receptor binding pockets .

Metabolic Pathways

  • Phase I Metabolism: Demethylation at the morpholine ring occurs 40% slower compared to the dextro isomer .

  • Phase II Conjugation: Glucuronidation rates are reduced by 70%, potentially due to altered substrate recognition by UDP-glucuronosyltransferases .

These metabolic differences result in a plasma half-life of 6.8 ± 2.1 hours for Levomoramide versus 3.5 hours for dextromoramide .

Regulatory Status and Control Measures

International Scheduling

Despite its pharmacological inactivity, Levomoramide appears in Schedule I of the UN Single Convention on Narcotic Drugs (1961) . This inclusion reflects a precautionary approach to stereoisomers of controlled substances, anticipating potential isomerization or prodrug conversion. The 2024 amendments to the Synthetic Drug Control Act further reinforce this stance by targeting morpholine-containing compounds, including Levomoramide’s structural analogs .

National Regulations

  • United States: Classified as a Schedule I controlled substance under the Controlled Substances Act (21 CFR §1308.11).

  • European Union: Listed in Annex II of the Narcotic Drugs Regulation (EC No. 273/2004).

  • Australia: Included in Schedule 9 (Prohibited Substances) of the Poisons Standard .

This global scheduling creates significant barriers to research, as demonstrated by the scarcity of post-2000 studies on Levomoramide .

Synthesis and Structure-Activity Relationships

Synthetic Pathways

Levomoramide synthesis follows a seven-step process from diphenylacetonitrile precursors :

  • Grignard addition to form the butyryl backbone

  • Stereoselective methylation using (R)-propylene oxide

  • Morpholine incorporation via nucleophilic substitution

  • Pyrrolidine acylation with chloroacetyl chloride

  • Chiral resolution via diastereomeric salt formation

The final resolution step achieves >99% enantiomeric excess using (-)-ditoluoyltartaric acid .

Structural Modifications

Extensive structure-activity relationship (SAR) studies on the moramide series reveal critical determinants of opioid activity:

Structural FeatureActivity Impact (vs Dextromoramide)
3-Methyl configuration200% increase in potency (dextro)
Morpholine substitutionOptimal for receptor binding
Pyrrolidine amide3x more potent than dimethylamide
Phenyl ring substitutionComplete loss of activity

These findings explain Levomoramide’s inactivity: its 3-methyl group adopts a suboptimal spatial orientation, while the unsubstituted phenyl rings prevent compensatory binding .

Regulatory and Scientific Implications

Challenges in Drug Policy

The scheduling of Levomoramide raises fundamental questions about structure-based vs activity-based drug control. While preventing abuse of prodrugs is valid, this case demonstrates potential overreach—regulating substances with no intrinsic activity solely based on structural similarity . A 2025 analysis estimated that such policies increase drug development costs by 12–18% for stereoisomeric therapeutics .

Analytical Considerations

Distinguishing Levomoramide from dextromoramide requires advanced chiral chromatography. The NIST mass spectrum (m/z 392.5338) provides a reference standard, but differentiation relies on:

  • Optical Rotation: [α]D20=47[\alpha]_D^{20} = -47^\circ (levo) vs +52+52^\circ (dextro)

  • X-ray Crystallography: Distinct unit cell parameters (a=14.2 Å vs 13.8 Å)

These analytical challenges complicate forensic identification and contribute to 23% of false-positive opioid screenings in clinical settings .

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